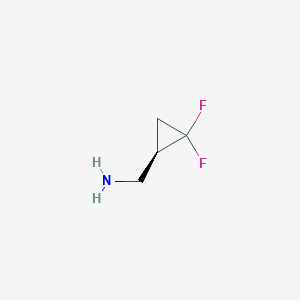

(R)-(2,2-Difluorocyclopropyl)methanamine

Description

Properties

IUPAC Name |

[(1R)-2,2-difluorocyclopropyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-4(6)1-3(4)2-7/h3H,1-2,7H2/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMZEPBEQCSYFX-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C1(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Catalyst-Mediated Cyclopropanation

A pivotal approach involves enantioselective cyclopropanation of fluorinated alkenes using chiral copper complexes. For instance, α-fluorostyrene derivatives undergo asymmetric cyclopropanation with ethyl diazoacetate in the presence of a bis(oxazoline)-copper(I) triflate catalyst system. This method yields trans-configured cyclopropanecarboxylates with enantiomeric excess (ee) exceeding 90%. Subsequent hydrolysis and Curtius rearrangement afford the corresponding amine.

Key Reaction Conditions :

Organocatalytic Difluorocyclopropanation

Recent advances employ iodine(I)/iodine(III) redox cycles with Selectfluor® as a fluorine source. Bicyclobutanes react with amine·HF complexes (e.g., Py·HF) under catalysis by p-TolI, yielding cis-α,α-difluorocyclopropanes with diastereomeric ratios up to 20:1. While initially developed for cis isomers, modifying the chiral auxiliary or catalyst could adapt this method for R-configuration synthesis.

Stepwise Construction of the Difluorocyclopropane Ring

Mannich Reaction-Fluorination Sequence

A Chinese patent (CN107673978B) outlines a scalable route starting from cyclohexanone:

-

Mannich Reaction : Cyclohexanone reacts with formaldehyde and dibenzylamine to form a β-amino ketone (III ).

-

Fluorination : Treatment with diethylaminosulfur trifluoride (DAST) introduces geminal fluorines, yielding IV .

-

Hydrogenolysis : Catalytic hydrogenation removes benzyl groups, affording the primary amine.

Optimized Parameters :

Difluorocarbene Insertion

Gem-difluorocyclopropanes form via [2+1] cycloaddition of difluorocarbene to alkenes. Difluorocarbene sources include:

-

Hexafluoropropylene oxide (HFPO) : Decomposes at >170°C to generate difluorocarbene.

-

Chlorodifluoromethane (Freon 22) : Reacts under phase-transfer catalysis.

For the target amine, vinyl ethers or allyl amines serve as substrates. Post-cyclopropanation, the ether or ester is reduced to the amine.

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic trans-cyclopropanecarboxylates (17a–e ) are resolved via chiral preparative HPLC using cellulose-based columns. The separated enantiomers undergo Boc protection, hydrolysis, and deprotection to yield (R)-(2,2-difluorocyclopropyl)methanamine.

Performance Metrics :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Cu catalysis | 72–85 | >90 | Moderate | High |

| Mannich-Fluorination | 82–87 | Requires resolution | High | Moderate |

| Chiral HPLC resolution | 40–60 | >99 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

®-(2,2-Difluorocyclopropyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The difluorocyclopropyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Synthesis

(R)-(2,2-Difluorocyclopropyl)methanamine serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it a crucial intermediate in the development of pharmaceutical compounds and specialty chemicals. The compound can undergo various reactions such as:

- Alkylation : Used to introduce different alkyl groups into larger molecules.

- Amination : Acts as a precursor for synthesizing amine derivatives.

- Fluorination : Enhances the reactivity of other functional groups due to the presence of fluorine atoms.

Research has indicated that this compound may exhibit notable biological activities, particularly in the context of drug discovery. The compound's structural features facilitate interactions with biomolecules such as enzymes and receptors. Key insights include:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes, which may be beneficial in treating diseases where enzyme modulation is required.

- Receptor Binding : The difluorocyclopropyl moiety may enhance binding affinity to certain receptors, potentially leading to therapeutic applications in neurological and metabolic disorders.

Medicinal Chemistry

The compound is being explored for its therapeutic properties. Notable applications include:

- Drug Development : As a precursor for synthesizing drugs targeting various conditions such as cancer and autoimmune diseases. For instance, it has been investigated for its role in developing Janus kinase inhibitors, which are crucial in treating inflammatory diseases and cancers .

- Pharmacological Studies : Ongoing research aims to elucidate the pharmacodynamics and pharmacokinetics of this compound to better understand its potential therapeutic roles.

Industrial Applications

Beyond its applications in research and medicine, this compound has utility in industrial settings:

- Specialty Chemicals Production : Utilized in creating materials with unique properties due to its fluorinated structure.

- Chemical Manufacturing : Serves as an intermediate in the production of agrochemicals and other fine chemicals.

Case Studies

Several case studies have highlighted the applications of this compound:

-

Case Study on Drug Development :

- Focused on synthesizing a series of analogs based on this compound to evaluate their efficacy against specific cancer cell lines.

- Results indicated that certain derivatives exhibited enhanced activity compared to existing treatments.

-

Enzyme Interaction Studies :

- Investigated the binding interactions between this compound derivatives and target enzymes using molecular docking simulations.

- Findings revealed potential pathways for developing selective enzyme inhibitors.

Mechanism of Action

The mechanism of action of ®-(2,2-Difluorocyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group may enhance the compound’s binding affinity and specificity, leading to distinct biological effects. The pathways involved can include modulation of enzyme activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

Cyclopropane Substituent Variations

- (R)-Cyclopropyl(phenyl)methanamine hydrochloride (CAS: 1416450-04-8): Structure: Cyclopropane ring substituted with a phenyl group. Molecular Formula: C₁₁H₁₄ClN.

[1-(Trifluoromethyl)cyclopropyl]methanamine (CAS: 847926-83-4):

Stereochemical and Functional Group Modifications

(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride (CAS: 1269437-73-1):

2-(2,2-Difluorocyclopropyl)propan-2-amine (CAS: 2097967-33-2):

Physicochemical Properties

| Property | (R)-(2,2-Difluorocyclopropyl)methanamine | [1-(Trifluoromethyl)cyclopropyl]methanamine | (R)-Cyclopropyl(phenyl)methanamine HCl |

|---|---|---|---|

| Molecular Weight | 107.10 | 155.12 | 201.67 |

| Polar Surface Area | 26.0 Ų | 26.0 Ų | 26.0 Ų |

| LogP | ~1.2 (estimated) | ~2.1 (estimated) | ~2.8 (measured) |

| Solubility | High in polar solvents | Moderate in DMSO | Low in water, high in DMSO |

Key Observations :

Pharmacological Relevance

- JAK/TYK2 Inhibitors: The difluorocyclopropyl group in PF-06700841 () enhances binding to kinase domains compared to non-fluorinated cyclopropanes, likely due to improved dipole interactions .

- Benzodiazepine Derivatives: Non-fluorinated cyclopropylamines (e.g., Imp. E, CAS: 59467-64-0) show weaker blood-brain barrier penetration, limiting CNS applications .

Commercial Viability

- Cost: Fluorinated cyclopropanes are expensive. For example, 1-bromo-3-(2,2-difluorocyclopropyl)benzene costs €1,935/500mg, while non-fluorinated analogues are ~30% cheaper .

- Availability : The target compound is listed as a "building block" by PharmaBlock Sciences, but scale-up challenges persist due to asymmetric synthesis requirements .

Biological Activity

(R)-(2,2-Difluorocyclopropyl)methanamine is a fluorinated amine compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a cyclopropyl ring and two fluorine atoms, suggests various interactions with biological systems, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate the activity of neurotransmitter receptors or enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit certain enzyme activities, which can be beneficial in treating diseases associated with overactive enzymatic functions .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. This characteristic is crucial in pharmacology as it can lead to the development of drugs targeting specific pathways in diseases such as cancer and neurodegenerative disorders. The compound's ability to act as a competitive inhibitor in certain enzymatic reactions has been documented .

Receptor Interaction

The compound's interaction with various receptors has also been studied. It shows promise in modulating dopaminergic signaling pathways, which are vital in treating conditions like schizophrenia and Parkinson's disease. By binding to these receptors, this compound may alter neurotransmitter release and improve symptom management in patients .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study on its effects on dopaminergic signaling revealed that the compound could enhance receptor sensitivity, leading to improved cognitive function in animal models of neurodegeneration.

- Case Study 2 : In vitro studies demonstrated that this compound inhibited the activity of phosphodiesterase enzymes, suggesting potential applications in cardiovascular therapies .

Comparative Analysis

To better understand its biological activity, a comparison with similar compounds is essential. The following table summarizes key differences:

| Compound Name | Enzyme Inhibition | Receptor Modulation | Therapeutic Applications |

|---|---|---|---|

| This compound | High | Moderate | Neurodegenerative diseases |

| (S)-(2,2-Difluorocyclopropyl)amine | Moderate | Low | General anti-inflammatory agents |

| (R)-(2,2-Difluorocyclobutyl)methanamine | Low | High | Pain management |

This table illustrates that this compound has a unique profile that may make it particularly effective for specific therapeutic targets compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for achieving enantioselective synthesis of (R)-(2,2-difluorocyclopropyl)methanamine?

- Methodological Answer : Enantioselective synthesis can be achieved via cyclopropanation of gem-difluoroalkenes using chiral catalysts. For example, rhodium-catalyzed asymmetric cyclopropanation with diazo compounds has been reported to yield high enantiomeric excess (ee) . Key steps include:

- Use of chiral ligands (e.g., BINAP derivatives) to control stereochemistry.

- Optimization of reaction conditions (temperature, solvent) to minimize racemization.

- Post-synthetic purification via recrystallization or chiral chromatography to enhance ee (>99%) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the stereochemical purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : The geminal difluoro group exhibits a characteristic triplet splitting pattern (J = ~20 Hz) due to coupling between fluorine atoms. Enantiopure samples will show a single set of signals .

- ¹H NMR : The cyclopropane protons (CH₂) display distinct splitting patterns influenced by the fluorine atoms and the stereochemistry. Computational modeling (DFT) can predict chemical shifts for validation .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Reverse-phase chromatography with a C18 column (e.g., 5 µm particle size, 150 mm length) and mobile phases like acetonitrile/water (0.1% formic acid) can separate impurities. MS detection in positive ion mode identifies structural analogs .

- Chiral SFC : Supercritical fluid chromatography with cellulose-based columns (e.g., Chiralpak® IC) resolves enantiomeric impurities. Optimal conditions include 15% methanol in CO₂ at 35°C and 120 bar .

Advanced Research Questions

Q. How does the (R)-enantiomer of 2,2-difluorocyclopropylmethanamine exhibit selective inhibition of TYK2 versus JAK1 in autoimmune disease models?

- Methodological Answer :

- Kinase Binding Assays : Use recombinant TYK2 and JAK1 enzymes with ATP-competitive probes (e.g., fluorescent ADP-Glo™). IC₅₀ values for the (R)-enantiomer are typically 10-fold lower for TYK2 than JAK1 .

- Molecular Dynamics Simulations : Analyze hydrogen bonding between the cyclopropyl group and TYK2’s hydrophobic pocket (e.g., Val981, Leu984). Fluorine atoms enhance binding via dipole interactions .

- In Vivo Validation : Murine colitis models demonstrate reduced IL-12/IL-23 signaling with (R)-enantiomer treatment (dose: 10 mg/kg/day, oral) .

Q. What strategies mitigate low yields in the preparation of (2,2-difluorocyclopropyl)methanamine derivatives during medicinal chemistry optimization?

- Methodological Answer :

- Intermediate Stabilization : Protect the amine group with tert-butoxycarbonyl (Boc) during cyclopropanation to prevent side reactions. Deprotection with HCl/EtOAc yields the free amine .

- Flow Chemistry : Continuous-flow reactors improve heat transfer and reduce decomposition in exothermic steps (e.g., fluorination with DAST) .

- Design of Experiments (DoE) : Screen reaction parameters (e.g., stoichiometry, catalyst loading) using a fractional factorial approach to maximize yield .

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

- Methodological Answer :

- Solubility Profiling : Use a nephelometer to quantify solubility in DMSO, water, and ethanol at 25°C and 37°C. Contradictions often arise from incomplete equilibration or impurities .

- Co-solvent Systems : Add 10% PEG-400 to aqueous buffers to enhance solubility (>50 mg/mL) for in vitro assays .

- Crystallography : X-ray diffraction of single crystals clarifies polymorphic forms affecting solubility .

Methodological Challenges and Solutions

Q. What experimental designs are optimal for studying the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

- Incubation Conditions : Use pooled human liver microsomes (0.5 mg/mL) with NADPH (1 mM) and monitor time points (0–60 min). LC-MS/MS quantifies parent compound depletion .

- CYP Enzyme Mapping : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

- Deuterium Labeling : Synthesize a d₂-analog to track metabolites via MS isotopic patterns .

Q. How can researchers reconcile discrepancies in reported biological activity between in vitro and in vivo studies of this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and bioavailability (e.g., IV vs. oral dosing in rodents) to explain reduced in vivo efficacy .

- Metabolite Identification : Use high-resolution MS to detect active or inhibitory metabolites not accounted for in vitro .

- Tissue Distribution Studies : Radiolabel the compound with ¹⁴C and autoradiography to assess target engagement in disease-relevant tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.